(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)-2-phenylethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds based on vaniline and benzylidenehydrazine structure were synthesized with various substituents on the phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors .Molecular Structure Analysis
The molecular structure of related compounds such as “Benzaldehyde, 4-hydroxy-3,5-dimethoxy-” has been studied . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as “Benzaldehyde, 4-hydroxy-3,5-dimethoxy-” have been studied . The molecular weight of this compound is 182.1733 .Scientific Research Applications
Photodynamic Therapy Application
- Use in Cancer Treatment: A study by Pişkin et al. (2020) synthesized new derivatives of benzylidene)amino)benzenesulfonamide and characterized their properties. They found that these compounds, particularly zinc(II) phthalocyanine 3, show significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment. This is due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
- Antimicrobial Activity and Enzyme Inhibition: Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes. These compounds exhibited significant antimicrobial activities against various pathogens and also showed high inhibition potencies on enzymes, particularly carbonic anhydrase II (CA II) and carbonic anhydrase I (CAI) (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Photophysicochemical Properties
- Applications in Photocatalysis: Öncül et al. (2021) explored the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. They concluded that these compounds have suitable photosensitizing abilities for photocatalytic applications, owing to their efficient photophysical properties (Öncül, Öztürk, & Pişkin, 2021).
Cytotoxicity and Potential as Enzyme Inhibitors
- Cytotoxicity and Enzyme Inhibition: A study by Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. The findings suggest potential applications in anti-tumor studies and as enzyme inhibitors (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-10-14(11-16(23-2)17(15)19)12-18-24(20,21)9-8-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXNTQRDPXUZBG-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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